Product packaging for Fmoc-N-amido-PEG2-azide(Cat. No.:)

Fmoc-N-amido-PEG2-azide

Cat. No.: B12432077
M. Wt: 396.4 g/mol
InChI Key: BCIGBOVTJXUUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Fmoc-N-amido-PEG2-azide within Contemporary Chemical Biology and Materials Science

This compound is a specialized chemical reagent that serves as a molecular bridge, connecting different chemical entities with precision. In chemical biology, it is instrumental in the synthesis of complex biomolecules. For instance, it is used in solid-phase peptide synthesis (SPPS) to introduce modifications or to prepare peptides for conjugation with other molecules like drugs or imaging agents. uochb.cz The short, hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments, which is often crucial for biological applications. precisepeg.comcreativepegworks.com

The compound is also a key component in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. medchemexpress.com this compound acts as a linker to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.com

In materials science, the principles enabled by this linker's functional groups are applied to functionalize surfaces and create novel biomaterials. magtech.com.cnchemistrytalk.org For example, the azide (B81097) group can be used to "click" the molecule onto surfaces modified with alkynes, allowing for the immobilization of peptides or other biomolecules to create biosensors or biocompatible coatings. The ability to create self-assembling peptides that form nanostructures like hydrogels is another area where this type of linker is valuable for applications in regenerative medicine and tissue engineering.

Evolution of Azide-Functionalized Polyethylene (B3416737) Glycol Linkers in Bioconjugation Strategies

The development of this compound is a result of the convergence of several key technologies in bioconjugation. The use of polyethylene glycol (PEG) as a linker, a practice known as PEGylation, has been a cornerstone of drug delivery and biopharmaceutical development for decades. creativepegworks.compharmtech.com PEG linkers are valued for their ability to improve the solubility, stability, and pharmacokinetic properties of biomolecules while reducing their immunogenicity. precisepeg.comaxispharm.com The length of the PEG chain can be precisely tuned to control the distance between conjugated molecules and optimize the properties of the final product. precisepeg.comcreativepegworks.com Short PEG linkers, like the PEG2 unit in this compound, are often preferred for creating compact molecular constructs. precisepeg.com

The introduction of the azide group into PEG linkers was a significant advancement, driven by the advent of "click chemistry". numberanalytics.comadcreviews.com Coined by K. Barry Sharpless in 2001, click chemistry describes a class of reactions that are rapid, efficient, highly selective, and produce minimal byproducts. numberanalytics.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a flagship click reaction, offering a robust method for linking molecules under mild, biologically compatible conditions. numberanalytics.com The development of azide-functionalized PEG linkers provided a powerful toolset for researchers to easily and precisely attach PEGylated structures to biomolecules containing an alkyne group. adcreviews.com This synergy has been instrumental in advancing drug delivery systems, including antibody-drug conjugates (ADCs). adcreviews.comnih.gov

Further evolution led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a potentially toxic copper catalyst. wikipedia.org This "copper-free" click chemistry relies on the inherent ring strain of cyclooctynes to drive the reaction with azides, making it highly suitable for applications in living cells and organisms. wikipedia.orgresearchgate.net The azide group on linkers like this compound can participate in both CuAAC and SPAAC reactions, offering flexibility in experimental design. medchemexpress.com

Fundamental Principles of Orthogonal Protecting Group Chemistry (Fmoc) and Bioorthogonal Ligation (Azide) in Complex Molecule Synthesis

The utility of this compound is rooted in two powerful chemical concepts: orthogonal protection and bioorthogonal ligation.

Orthogonal Protecting Group Chemistry (Fmoc): The concept of orthogonality in chemistry refers to the use of multiple, independent protecting groups that can be removed under distinct chemical conditions without affecting the others. umn.edu This strategy is fundamental to the synthesis of complex molecules like peptides, where different functional groups must be selectively masked and unmasked at various stages. pnas.orgnih.gov

The Fmoc (fluorenylmethyloxycarbonyl) group is a prime example of an orthogonal protecting group used for amines. wikipedia.org It is notably stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638). wikipedia.orgamericanpeptidesociety.org This property makes it "orthogonal" to other common protecting groups like the acid-labile Boc (tert-butyloxycarbonyl) group. americanpeptidesociety.orgtotal-synthesis.com In the context of this compound, the Fmoc group temporarily protects an amine, allowing other chemical transformations to occur at different parts of the molecule. Its subsequent removal under basic conditions reveals the free amine for further conjugation, for example, in the stepwise assembly of a peptide chain during SPPS. wikipedia.orgpublish.csiro.au

Bioorthogonal Ligation (Azide): Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The azide (N₃) group is a quintessential bioorthogonal handle because it is small, stable, and virtually absent from biological systems, ensuring it reacts specifically with its intended partner. nih.govresearchgate.net

The primary bioorthogonal reactions involving azides are:

Staudinger Ligation: An early bioorthogonal reaction where an azide reacts with a specialized phosphine (B1218219) to form a stable amide bond. wikipedia.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage. nih.govacs.org While very effective, the copper catalyst's toxicity can limit its use in living cells. nih.govacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction where an azide reacts with a strained cyclooctyne (B158145). magtech.com.cn The release of ring strain provides the driving force for the reaction, making it biocompatible for use in living systems. researchgate.netacs.org

The azide moiety on this compound allows researchers to covalently link it to molecules containing an alkyne or a strained alkyne, providing a powerful and specific method for constructing complex bioconjugates and materials. medchemexpress.comresearchgate.net

The combination of these features in a single molecule is summarized in the table below:

Functional MoietyChemical ClassKey FunctionRemoval/Reaction Condition
Fmoc Carbamate Protecting GroupOrthogonal protection of a primary or secondary amine.Mild base (e.g., 20% piperidine in DMF). wikipedia.org
PEG2 Polyether SpacerHydrophilic linker that increases solubility and provides spatial separation. precisepeg.comStable linkage.
Azide (N₃) Bioorthogonal HandleSpecific reaction partner for "click chemistry".Copper(I)-catalyzed reaction with terminal alkynes (CuAAC) or spontaneous reaction with strained alkynes (SPAAC). medchemexpress.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N4O4 B12432077 Fmoc-N-amido-PEG2-azide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C21H24N4O4/c22-25-24-10-12-28-14-13-27-11-9-23-21(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)

InChI Key

BCIGBOVTJXUUNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies Employing Fmoc N Amido Peg2 Azide

Integration of Fmoc-N-amido-PEG2-azide in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, and the compatibility of this compound with standard Fmoc/tBu (tert-butyl) strategies allows for its seamless integration into automated synthesis protocols. peptide.comcam.ac.uk The azide (B81097) group is stable under the typical basic conditions required for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions for final cleavage from the resin. peptide.compeptide.com

Strategies for N-terminal Amine Functionalization via Fmoc Deprotection and Coupling

The most straightforward application of this compound in SPPS is the modification of the N-terminus of a peptide. This strategy introduces a PEGylated azide handle at a specific and predictable location, which is often desirable for subsequent conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads. nih.govnih.gov

The process begins after the final amino acid of the desired peptide sequence has been coupled to the resin-bound chain and its own N-terminal Fmoc group has been removed. The now-free N-terminal amine of the peptide is then available for coupling. This compound, which is technically an Fmoc-protected amino-PEG-azide, is treated as if it were a standard Fmoc-amino acid. It is activated with a suitable coupling reagent and coupled to the N-terminal amine of the peptide on the solid support. luxembourg-bio.com

Typical N-terminal Coupling Protocol:

Resin Preparation: The peptide-resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

Final Fmoc Deprotection: The Fmoc group of the last amino acid in the sequence is removed by treating the resin with a solution of 20% piperidine in DMF. uci.edu

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

Coupling: A solution containing this compound and an activating agent/system is added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test such as the Kaiser test.

Final Steps: After successful coupling, the resin is washed. The Fmoc group on the newly added PEG linker can either be removed to expose a primary amine or left on if the azide is the only functionality required for the next step. Finally, the completed, azide-functionalized peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov

ParameterConditionPurpose
Reagent This compoundProvides the PEG-azide moiety.
Activating System HBTU/DIPEA or HATU/DIPEAActivates the carboxyl group (not present in the azide linker, thus direct coupling to the amine). More accurately, this reagent would be used to couple an amino acid to the deprotected amine of the linker. For coupling the linker itself, it is pre-activated or coupled directly.
Solvent N,N-Dimethylformamide (DMF)Standard solvent for SPPS.
Fmoc Deprotection 20% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminal amine.
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5)Cleaves the peptide from the resin and removes side-chain protecting groups.

Side-Chain Incorporation Approaches Utilizing this compound

Beyond N-terminal modification, this compound can be incorporated at specific internal positions within a peptide sequence by attaching it to the side chain of an amino acid. This is typically achieved using an amino acid that has an orthogonal protecting group on its side-chain amine, such as Lysine (B10760008) (Lys) or Ornithine (Orn).

The most common approach utilizes Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH during the primary peptide synthesis. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group is orthogonal to the Fmoc group; it is stable to the piperidine used for Nα-Fmoc removal but can be selectively cleaved using a dilute solution of hydrazine (B178648) in DMF. peptide.com

General Strategy for Side-Chain Incorporation:

The peptide is synthesized using standard Fmoc-SPPS, incorporating Fmoc-Lys(Dde)-OH at the desired position.

Once the full-length peptide is assembled, the resin is treated with a solution of 2-4% hydrazine in DMF to selectively remove the Dde group from the lysine side chain, exposing the ε-amino group. uci.edu

The resin is washed thoroughly to remove hydrazine.

this compound is then coupled to the deprotected lysine side-chain amine using standard coupling reagents like HBTU or HATU.

After coupling, the peptide is cleaved from the resin and deprotected as usual.

This method allows for the precise placement of the PEG-azide linker at any position within the peptide, providing fine control over the architecture of the final molecule. bachem.com

Solution-Phase Synthetic Pathways Incorporating this compound

While SPPS is highly efficient, solution-phase synthesis remains crucial for large-scale production and for the synthesis of complex molecules that may be incompatible with solid-phase conditions. This compound is also a valuable reagent in solution-phase chemistry, where it can be used to introduce azide functionality onto various molecular scaffolds.

Multi-Step Synthesis of Complex Biomolecules with Azide Functionality

In the multi-step synthesis of complex biomolecules, such as peptide-drug conjugates or PROTACs (PROteolysis TArgeting Chimeras), this compound serves as a key building block. medchemexpress.comdcchemicals.com In a typical scenario, a fragment of the target molecule containing a free amine is reacted with the linker.

The synthesis often involves the deprotection of the Fmoc group under basic conditions (e.g., piperidine in an organic solvent) to reveal a primary amine. This amine can then be coupled to a carboxylic acid on another molecule using standard amide bond-forming reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The azide end of the linker is then available for conjugation.

Chemo-Selective Ligation Methodologies Enabled by Orthogonal Functionalities

The true power of incorporating an azide group lies in its ability to undergo highly specific and efficient bioorthogonal reactions. The azide is chemically inert to most functional groups found in biological systems, allowing for precise ligation reactions in complex chemical environments. nih.gov

The primary chemo-selective ligation methodologies enabled by the azide group are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient and forms a stable 1,2,3-triazole linkage between the azide-functionalized molecule and an alkyne-containing partner. cpcscientific.comnih.gov The reaction is typically catalyzed by a copper(I) source and is widely used for conjugating peptides to a variety of substrates. bachem.combachem.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., in live cells), SPAAC is an excellent alternative. medchemexpress.com This reaction uses a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts rapidly with the azide without the need for a metal catalyst. cpcscientific.com

Staudinger Ligation: An early bioorthogonal reaction where the azide reacts with a specifically engineered phosphine (B1218219) to form a stable amide bond. broadpharm.com

These ligation methods are orthogonal to standard amine-acid coupling, meaning they can be performed sequentially or simultaneously without interfering with each other, enabling the construction of highly complex and multifunctional biomolecules.

Optimization of Reaction Conditions for Efficient Incorporation

The efficiency of incorporating this compound, whether in solid-phase or solution-phase, depends on the optimization of several reaction parameters. Incomplete coupling can lead to deletion sequences or a complex mixture of products, complicating purification.

Key Parameters for Optimization in SPPS:

Coupling Reagents: While standard phosphonium (B103445) (PyBOP) or aminium (HBTU, HATU) salts are effective, the choice of reagent can impact efficiency, particularly with sterically hindered N-termini or side chains. bachem.com Carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like OxymaPure® are also common.

Reaction Time and Temperature: Coupling times may need to be extended (e.g., from 1 hour to 4 hours or overnight) to ensure complete reaction. Microwave-assisted SPPS can significantly shorten reaction times by using elevated temperatures (e.g., 75-90°C) for brief periods. peptidetherapeutics.org

Equivalents of Reagents: Typically, a 2- to 5-fold excess of the linker and coupling reagents relative to the resin loading is used to drive the reaction to completion.

Solvent: DMF is the most common solvent, but for sequences prone to aggregation, the use of chaotropic agents or alternative solvents like N-methylpyrrolidone (NMP) may be beneficial.

The following table provides a general comparison of coupling conditions that can be optimized for the incorporation of modified building blocks like this compound.

Coupling SystemBaseTypical Reaction Time (RT)Relative CostNotes
HBTU/HATU DIPEA/Collidine30-120 minHighHighly efficient, rapid coupling. HATU is often preferred for difficult couplings.
DIC/OxymaPure® None/Collidine60-240 minLow-MediumLow risk of racemization. The urea (B33335) byproduct from DIC is soluble in DMF.
PyBOP DIPEA/NMM45-180 minHighPotent coupling reagent, but produces a carcinogenic byproduct (HMPA).

By systematically adjusting these parameters, chemists can achieve high-yield synthesis of peptides and other biomolecules precisely functionalized with the versatile PEG-azide linker.

Solvent System Selection and Reaction Kinetics

The polarity of the solvent plays a crucial role in the reaction rate. For CuAAC reactions, a variety of organic and aqueous solvent systems have been employed. Common organic solvents include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). Aqueous systems, often buffered to maintain a physiological pH, are preferred for bioconjugation reactions to preserve the structure and function of biomolecules. The presence of the hydrophilic PEG2 spacer in this compound generally enhances its solubility in a range of solvents, including aqueous buffers.

Research on the strain-promoted azide-alkyne cycloaddition (SPAAC) has shown that the reaction rate can be influenced by the solvent. While SPAAC is valued for being catalyst-free, the kinetics can still be modulated by the reaction medium. Studies on similar PEGylated azides have indicated that the presence of a PEG linker can enhance reaction rates in aqueous solutions. The selection of an appropriate solvent system is therefore a key step in optimizing the efficiency of conjugations with this compound. The table below illustrates the impact of different solvent systems on the reaction kinetics of representative azide-alkyne cycloaddition reactions.

Solvent SystemReactantsReaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference Finding
Dichloromethane (DCM)Fmoc-peptide azide and amino acid esterPeptide couplingNot specified, 18 hr reaction time for completionGeneral procedure for Fmoc-peptide azide coupling. core.ac.uk
Aqueous BufferDBCO-modified antibody and azideSPAAC0.18-0.37The presence of a PEG linker notably enhanced reaction rates. researchgate.net
Aqueous BufferDIBAC and a hydrophilic azideSPAACTolerant to changesThe rate of reaction is highly tolerant to changes in buffer conditions but is impacted by organic co-solvents. researchgate.net

This table presents illustrative data from studies on similar compounds to demonstrate the principles of solvent effects on reaction kinetics.

Catalyst Systems and Reaction Yield Enhancement in Click Chemistry

In copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the catalyst system is paramount for achieving high reaction yields and specificity. The active catalyst is the Cu(I) ion, which is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate.

To enhance the efficiency and stability of the Cu(I) catalyst, and to prevent side reactions, various ligands are employed. These ligands coordinate to the copper ion, protecting it from oxidation and disproportionation, and can also accelerate the reaction rate. A widely used ligand for this purpose is tris-(benzyltriazolylmethyl)amine (TBTA). For applications in biological systems where solubility and biocompatibility are crucial, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are preferred.

The choice of catalyst and ligand can significantly impact the reaction yield. Optimization of the catalyst system, including the copper source, reducing agent, and ligand, is a critical step in developing robust synthetic methodologies for this compound. The table below summarizes different catalyst systems and their effects on the yield of CuAAC reactions.

Copper SourceReducing AgentLigandSolventReaction TimeYield (%)Reference Finding
Cu(I)NoneNoneDichloromethane18 hr75-92High yields for Fmoc-peptide azide synthesis. core.ac.uk

This table presents illustrative data from studies on similar compounds to demonstrate the principles of catalyst system effects on reaction yield.

This compound is also a valuable reagent for strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a copper catalyst. researchgate.net This "copper-free" click chemistry is particularly advantageous for in vivo applications and for conjugating to sensitive biomolecules that could be damaged by copper. In SPAAC, the alkyne component is a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). researchgate.netbroadpharm.com The inherent ring strain of these molecules provides the driving force for the cycloaddition with the azide group of this compound, leading to high reaction yields under mild, physiological conditions.

Advanced Applications of Fmoc N Amido Peg2 Azide in Bioconjugation and Chemical Biology

Design and Synthesis of Peptide-Polymer Conjugates

The conjugation of peptides with polymers offers a powerful strategy to enhance the therapeutic properties of peptides, such as increasing their in vivo half-life, improving solubility, and reducing immunogenicity. Fmoc-N-amido-PEG2-azide is a key reagent in the design and synthesis of well-defined peptide-polymer conjugates.

Preparation of Peptide-PEG-Azide Intermediates for Downstream Functionalization

The synthesis of peptide-PEG-azide intermediates is a critical step that enables the subsequent attachment of various functionalities. This compound can be efficiently incorporated into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).

The process typically begins with the peptide being assembled on a solid support. At the desired position for PEGylation, usually the N-terminus or a lysine (B10760008) side chain, this compound is coupled as if it were a protected amino acid. The Fmoc protecting group on the linker is then removed under standard basic conditions (e.g., using piperidine (B6355638) in dimethylformamide), revealing a primary amine. This amine can then be used for further peptide chain elongation. Once the full peptide sequence is synthesized, the peptide is cleaved from the resin, yielding a peptide with a PEG2-azide moiety at a specific site.

This method allows for the precise placement of the azide (B81097) group, which is crucial for the subsequent controlled attachment of polymers or other molecules. The resulting peptide-PEG-azide is a stable intermediate that can be purified and characterized before proceeding to the next conjugation step.

StepDescriptionReagents/Conditions
1. Peptide SynthesisStandard Fmoc-based solid-phase peptide synthesis of the desired peptide sequence.Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HOBt), piperidine in DMF for Fmoc deprotection.
2. Linker CouplingCoupling of this compound to the N-terminus or a deprotected lysine side chain.This compound, coupling reagents.
3. Fmoc DeprotectionRemoval of the Fmoc group from the linker to allow for further chain elongation if necessary.20% Piperidine in DMF.
4. CleavageCleavage of the peptide from the solid support and removal of side-chain protecting groups.Trifluoroacetic acid (TFA)-based cleavage cocktail.
5. PurificationPurification of the crude peptide-PEG-azide intermediate.Reverse-phase high-performance liquid chromatography (RP-HPLC).

Controlled Polymerization Strategies Utilizing Azide-Functionalized Peptides

Azide-functionalized peptides, prepared using this compound, can serve as macroinitiators for controlled polymerization techniques, leading to the synthesis of well-defined peptide-polymer block copolymers. These methods allow for precise control over the polymer chain length and architecture.

One such technique is Atom Transfer Radical Polymerization (ATRP). The azide group on the peptide can be converted to an ATRP initiator. For example, the azide can be reduced to an amine, which is then reacted with an initiator-containing molecule like α-bromoisobutyryl bromide. This peptide-macroinitiator can then be used to polymerize a variety of monomers, such as methacrylates or styrenes, in a controlled manner.

Another powerful technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While the azide group itself is not a RAFT agent, peptides functionalized with an azide can be "clicked" onto a polymer that has been synthesized with a terminal alkyne and a RAFT agent at the other end. This "grafting to" approach provides another route to peptide-polymer conjugates with well-defined structures.

These controlled polymerization strategies, initiated from azide-functionalized peptides, enable the creation of a diverse range of peptide-polymer conjugates with tailored properties for various biomedical applications.

Site-Specific Protein Modification and Labeling

The ability to modify proteins at specific sites is essential for understanding their function and for developing new protein-based therapeutics and diagnostics. This compound provides a chemical handle for achieving such site-specificity through a two-step process involving initial modification followed by bioorthogonal ligation.

Strategies for Introduction of Azide Tags onto Proteins via Amide Bond Formation

This compound can be utilized to introduce an azide tag onto a protein by forming a stable amide bond with an accessible amine group on the protein surface. The primary targets for such modification are the ε-amino group of lysine residues and the α-amino group at the N-terminus.

To achieve site-specificity, several strategies can be employed. One approach is to utilize the differential reactivity of the N-terminal α-amino group compared to the ε-amino groups of lysine residues. Under controlled pH conditions (typically slightly acidic), the N-terminal amine can be selectively targeted for modification.

Alternatively, enzymatic methods can be used to introduce a unique reactive site on the protein. For instance, enzymes like transglutaminase can be used to site-specifically incorporate an azide-containing amine substrate onto a glutamine residue. While not a direct application of this compound, this highlights the general strategy of enzymatic installation of bioorthogonal handles.

A more direct, though less common, approach for in vitro protein modification would involve activating the carboxyl group of a related linker, such as Fmoc-N-amido-PEG2-acid, and reacting it with a specific amine on the protein. The azide functionality would need to be introduced in a separate step. The use of this compound is more suited for peptide synthesis where the protecting group strategy is integral.

Bioorthogonal Ligation of Proteins with Diverse Probes and Modifiers

Once a protein is tagged with an azide group, it can be subjected to bioorthogonal ligation reactions to conjugate a wide array of probes and modifiers. These reactions are highly specific and can be performed under physiological conditions without interfering with the protein's structure or function.

The most common bioorthogonal reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". researchgate.net The azide-tagged protein is reacted with an alkyne-functionalized molecule in the presence of a copper(I) catalyst, resulting in the formation of a stable triazole linkage. Alkyne-functionalized probes can include fluorophores, biotin (B1667282), polyethylene (B3416737) glycol (PEG) chains, or small molecule drugs.

Another important bioorthogonal reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst and is therefore suitable for use in living systems. In SPAAC, the azide-tagged protein is reacted with a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO or BCN), leading to a spontaneous cycloaddition reaction. researchgate.net

The Staudinger ligation is another copper-free bioorthogonal reaction where the azide-tagged protein reacts with a phosphine-based probe to form a stable amide bond. nih.govnih.gov

These bioorthogonal ligation strategies provide a powerful and versatile platform for the site-specific labeling and modification of proteins for a wide range of applications in research and medicine.

Ligation MethodKey FeaturesTypical Probes
CuAAC (Click Chemistry) High efficiency and specificity, requires a copper(I) catalyst.Alkyne-fluorophores, alkyne-biotin, alkyne-PEG.
SPAAC Copper-free, suitable for live-cell labeling.Cyclooctyne-dyes, DBCO-drugs, BCN-polymers.
Staudinger Ligation Copper-free, forms a native-like amide bond.Phosphine-biotin, phosphine-fluorophores.

Preparation of Glycoconjugates and Lipid Constructs

This compound can also be a valuable building block in the synthesis of complex glycoconjugates and lipidated peptides, which are important classes of biomolecules with diverse biological functions.

The synthesis of glycopeptides, for instance, can be achieved by incorporating an azide-functionalized amino acid into the peptide sequence using SPPS. Subsequently, an alkyne-modified carbohydrate can be attached to the peptide via CuAAC. While this compound itself is not a glycosyl donor, its azide functionality is central to the click chemistry-based assembly of such glycoconjugates. The PEG spacer can provide increased water solubility and flexibility to the final construct.

The modularity offered by the azide group of this compound and the efficiency of click chemistry make it a powerful tool for the construction of a wide variety of complex and well-defined glycoconjugates and lipid constructs for biological studies and therapeutic development.

Modular Synthesis of Glycopeptides and Glycoproteins

The modular synthesis of glycopeptides and glycoproteins often utilizes this compound as a key building block to introduce glycosylation at specific sites within a peptide sequence. This approach leverages the orthogonality of the Fmoc protecting group and the azide functionality.

In a typical solid-phase peptide synthesis (SPPS) workflow, an amino acid modified with an alkyne group is first incorporated into the growing peptide chain. Subsequently, this compound can be coupled to the N-terminus or a side chain of the peptide. Following deprotection of the Fmoc group to reveal the primary amine, the peptide chain can be further elongated. The azide group, which is stable to the conditions of SPPS, is then available for the chemoselective ligation of a glycosyl azide via CuAAC. This modular strategy allows for the late-stage introduction of diverse carbohydrate moieties, facilitating the synthesis of libraries of glycopeptides with varying glycan structures for structure-activity relationship studies.

The hydrophilic PEG2 spacer of the linker can also enhance the solubility of the resulting glycopeptide, which is often a challenge in their synthesis and purification. This method provides a powerful tool for creating homogeneous glycoproteins with defined glycosylation patterns, which are crucial for studying the roles of carbohydrates in protein folding, stability, and biological function.

Design of Lipid-Azide Constructs for Membrane Functionalization

This compound serves as a critical reagent in the design and synthesis of lipid-azide constructs for the functionalization of lipid bilayers and liposomes. These modified lipids are instrumental in creating artificial cell membranes with specific properties or for targeting liposomal drug delivery systems.

The synthesis of a lipid-azide construct typically involves the reaction of the carboxylic acid headgroup of a phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), with the deprotected amine of this compound. The resulting conjugate, DSPE-PEG2-azide, can then be incorporated into liposomes or supported lipid bilayers. The azide groups presented on the surface of the membrane can then be used to attach a wide array of molecules, including targeting ligands (peptides, antibodies), imaging agents, or other biomolecules, via click chemistry.

This approach offers a versatile and efficient method for modifying membrane surfaces. The PEG2 linker provides a flexible spacer that extends the attached molecule away from the lipid surface, improving its accessibility and function. Researchers have utilized this strategy to create functionalized liposomes for targeted drug delivery, to study membrane protein interactions, and to develop biosensors. The ability to precisely control the surface chemistry of lipid assemblies is paramount for advancing our understanding of membrane biology and for the development of novel nanomedicines.

Development of Molecular Probes and Imaging Agents for Research

The unique chemical properties of this compound make it a valuable building block for the development of sophisticated molecular probes and imaging agents. Its bifunctional nature allows for the straightforward conjugation of reporter molecules to biomolecules of interest.

Synthesis of Fluorescently Tagged Biomolecules

This compound facilitates the synthesis of fluorescently tagged biomolecules for a variety of applications in cell biology and molecular imaging. The process often involves the initial incorporation of an alkyne-modified amino acid into a peptide or protein. Subsequently, a fluorescent dye containing an azide group can be attached to the biomolecule via CuAAC.

Alternatively, this compound can be used to introduce an azide handle onto a biomolecule. After deprotection of the Fmoc group, the exposed amine can be reacted with a suitable functional group on the target biomolecule. The azide group is then available for reaction with an alkyne-functionalized fluorophore. This strategy allows for the site-specific labeling of proteins, peptides, and other biomolecules with a wide range of fluorescent dyes, enabling researchers to visualize and track these molecules in living cells and tissues.

Probe ComponentLinkerReporter MoleculeApplication
PeptideThis compoundFluorescein-alkyneCellular Imaging
Antibody FragmentThis compoundRhodamine-alkyneImmunohistochemistry
OligonucleotideThis compoundCyanine-alkyneIn situ Hybridization

Radiotracer Precursor Synthesis for Research Applications

In the field of nuclear medicine, this compound plays a role in the synthesis of precursors for radiotracers used in Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo.

The synthesis of PET radiotracers often involves the incorporation of a short-lived positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a targeting molecule. This compound can be used to introduce an azide handle into a peptide or small molecule with affinity for a specific biological target. This azide-functionalized precursor can then be reacted with an ¹⁸F-labeled alkyne-containing prosthetic group via click chemistry. This modular approach allows for the rapid and efficient radiosynthesis of PET tracers, which is crucial given the short half-life of ¹⁸F (approximately 110 minutes).

Targeting MoietyLinkerProsthetic GroupRadionuclideApplication
RGD PeptideThis compound[¹⁸F]Fluoroethyl-alkyne¹⁸FTumor Imaging
Bombesin AnalogThis compound[¹⁸F]Fluorobenzyl-alkyne¹⁸FCancer Imaging
Small Molecule InhibitorThis compound[¹⁸F]Click-alkyne¹⁸FEnzyme Imaging

Biotinylation Strategies for Affinity-Based Assays

Biotinylation, the process of attaching biotin to a molecule, is a widely used technique in molecular biology for the detection and purification of proteins and other biomolecules due to the high-affinity interaction between biotin and streptavidin. This compound provides a versatile tool for the site-specific biotinylation of biomolecules.

In this strategy, a biomolecule is first functionalized with an alkyne group. Then, a biotin derivative containing an azide moiety is conjugated to the alkyne-modified biomolecule using click chemistry. This compound can be used to introduce the azide handle into the biomolecule in a controlled manner. The PEG2 spacer helps to minimize steric hindrance, ensuring that the biotin tag is accessible for binding to streptavidin. This approach has been employed in the development of various affinity-based assays, such as enzyme-linked immunosorbent assays (ELISAs), Western blotting, and affinity chromatography.

Engineering of Targeted Delivery Systems Concepts and In Vitro Models

This compound is a key component in the engineering of targeted drug delivery systems and the construction of in vitro models to study their efficacy. The ability to precisely modify the surface of nanocarriers with targeting ligands is crucial for enhancing their therapeutic index.

This linker is frequently used to functionalize the surface of nanoparticles, liposomes, and other drug delivery vehicles with targeting moieties such as peptides, antibodies, or small molecules. For instance, the Fmoc-protected amine can be deprotected and reacted with an activated carboxylic acid on the surface of a nanoparticle. The azide group is then available for the attachment of an alkyne-functionalized targeting ligand via click chemistry.

This "grafting to" approach allows for the creation of multifunctional nanocarriers that can specifically recognize and bind to cancer cells or other diseased tissues, leading to enhanced drug accumulation at the target site and reduced off-target toxicity.

Furthermore, this compound is utilized in the development of sophisticated in vitro models that mimic biological environments. For example, it can be used to functionalize surfaces or hydrogels with cell-adhesion peptides or other bioactive molecules to create more physiologically relevant cell culture platforms for testing the efficacy of targeted drug delivery systems.

Delivery SystemLinkerTargeting LigandApplication
LiposomeThis compoundcRGD peptideCancer therapy
Polymeric NanoparticleThis compoundTransferrinBrain drug delivery
Gold NanoparticleThis compoundFolic AcidTumor targeting

Design of Ligand-Directed Polymeric Nanocarriers

The development of targeted drug delivery systems is a cornerstone of modern nanomedicine, and this compound plays a significant role in the design of ligand-directed polymeric nanocarriers. nih.gov These nanocarriers are engineered to selectively accumulate at pathological sites, such as tumors, thereby enhancing therapeutic efficacy while minimizing off-target side effects. nih.gov The surface of these nanoparticles is often functionalized with targeting ligands—such as antibodies, peptides, or small molecules—that recognize and bind to specific receptors overexpressed on the surface of target cells. nih.govmdpi.com

This compound serves as a versatile linker for attaching such targeting moieties to the surface of pre-formed polymeric nanoparticles. The synthesis of these targeted nanocarriers typically involves a multi-step process. Initially, the polymeric nanoparticles are prepared with a surface that exposes a reactive group, such as an alkyne. Subsequently, the targeting ligand, which has been modified to contain a compatible reactive group (e.g., an amine), is conjugated to the this compound linker. This is achieved by first deprotecting the Fmoc group to reveal the primary amine, which can then be coupled to the ligand. The resulting ligand-PEG-azide conjugate can then be "clicked" onto the surface of the alkyne-functionalized nanoparticles via CuAAC or SPAAC. This modular approach allows for the precise control over the density of the targeting ligand on the nanoparticle surface, which can be crucial for optimizing receptor binding and cellular uptake. nih.gov

Component Function in Ligand-Directed Nanocarrier Design Relevant Chemistry
Fmoc-protected amine Allows for the controlled, stepwise conjugation of targeting ligands.Deprotection under basic conditions to reveal a reactive primary amine.
PEG2 spacer Enhances aqueous solubility and provides spatial separation between the nanocarrier and the ligand.Inert and hydrophilic.
Azide group Enables the efficient and bioorthogonal attachment to the nanocarrier surface.Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry).
Targeting Ligand Provides specificity for receptors on target cells.Conjugated to the deprotected amine of the linker.
Polymeric Nanoparticle Serves as the drug delivery vehicle.Surface functionalized with a compatible reactive group (e.g., alkyne).

Strategies for Modulating Cellular Interactions through Surface Functionalization in Research Models

Understanding and controlling the interactions between cells and their environment is fundamental to many areas of biological research. This compound provides a powerful tool for the precise chemical modification of cell surfaces, enabling researchers to probe and modulate cellular interactions in a controlled manner. nih.gov This is often achieved through a process known as metabolic glycan labeling, where cells are cultured with unnatural sugar precursors that are metabolized and incorporated into cell surface glycans. nih.gov These unnatural sugars are typically modified to contain a bioorthogonal reactive group, such as an azide.

Once the cell surface is decorated with azide groups, this compound can be used to introduce a wide variety of molecules to the cell surface. For example, after deprotection of the Fmoc group, the linker's primary amine can be conjugated to signaling molecules, adhesion peptides, or fluorescent dyes. The resulting molecule-PEG-azide conjugate can then be attached to the azide-functionalized cell surface via a "bridging" molecule that has two compatible reactive groups (e.g., a dialkyne). This strategy allows for the precise control over the types and densities of molecules presented on the cell surface, providing a powerful platform for studying how these molecules influence cell adhesion, signaling, and other cellular behaviors. nih.gov This approach has been instrumental in creating research models to study complex biological processes in a highly controlled in vitro setting. researchgate.net

Step Description Key Reagents/Techniques
1. Metabolic Labeling Introduction of azide groups onto the cell surface glycans.Incubation of cells with an azide-modified sugar precursor (e.g., Ac4ManNAz).
2. Linker Conjugation Attachment of a molecule of interest to the this compound linker.Fmoc deprotection followed by conjugation of the molecule to the primary amine.
3. Cell Surface Functionalization "Clicking" the molecule-PEG-azide conjugate onto the azide-functionalized cell surface.Use of a bifunctional "bridging" molecule (e.g., a dialkyne) and click chemistry.
4. Cellular Interaction Studies Analysis of the effects of the newly introduced molecules on cellular behavior.Cell adhesion assays, fluorescence microscopy, signaling pathway analysis.

Development of Cleavable and Responsive Linkers within Constructs

The ability to control the release of a payload from a bioconjugate at a specific time and location is highly desirable, particularly in the context of drug delivery. purepeg.com this compound can be incorporated into the design of cleavable and stimuli-responsive linkers to achieve this goal. While the PEG2-azide portion of the molecule itself is stable, it can be combined with other chemical moieties that are susceptible to cleavage under specific physiological or external stimuli. purepeg.com

For instance, a cleavable linker can be synthesized by introducing a labile bond, such as a disulfide or an ester, between the this compound and the payload. Disulfide bonds are stable in the extracellular environment but are readily cleaved in the reducing intracellular environment, providing a mechanism for intracellular drug release. Similarly, ester bonds can be designed to be susceptible to hydrolysis by specific enzymes that are overexpressed in diseased tissues.

Furthermore, more sophisticated stimuli-responsive systems can be engineered. For example, a linker could be designed to incorporate a pH-sensitive moiety that undergoes a conformational change or cleavage in the acidic microenvironment of a tumor, triggering the release of a conjugated drug. In these constructs, the this compound component serves as a crucial building block for attaching the cleavable/responsive unit to a targeting molecule or a nanocarrier. The azide group allows for the efficient "clicking" of the entire construct onto a delivery vehicle, while the Fmoc-protected amine provides a convenient handle for the attachment of the payload via the cleavable/responsive element. The development of such intelligent linkers is a rapidly advancing area of research, with significant potential for improving the precision of therapeutic interventions. nih.govmdpi.commdpi.com

Stimulus Cleavable/Responsive Moiety Mechanism of Release
Redox potential (intracellular) Disulfide bondReduction of the disulfide to two thiols.
Enzymatic activity Specific peptide sequence or esterCleavage by overexpressed enzymes (e.g., proteases, esterases).
pH (e.g., tumor microenvironment) Acid-labile acetal (B89532) or hydrazoneHydrolysis and cleavage in acidic conditions.
External light Photocleavable groupPhotochemical reaction leading to bond cleavage.

Fmoc N Amido Peg2 Azide in Advanced Materials Science

Functionalization of Polymer Architectures

The precise control over polymer structure is fundamental to designing materials with tailored properties. Fmoc-N-amido-PEG2-azide serves as a key building block for introducing azide (B81097) functionality into complex polymer architectures, enabling subsequent modifications through click chemistry.

This compound is instrumental in the synthesis of azide-functionalized macroinitiators and monomers, which are precursors for creating complex polymers. The molecule's design allows for a two-step functionalization process. First, the Fmoc-protecting group is removed from the amine using a base, typically piperidine (B6355638). The newly exposed primary amine can then be reacted with a molecule containing a suitable functional group, such as a carboxylic acid or an activated ester, to form a stable amide bond. This process can be used to attach the PEG2-azide moiety to a polymer backbone or to a monomer that can then be polymerized.

This strategy allows for the creation of polymers with pendant azide groups or polymers with a terminal azide group, which can then be used in subsequent click chemistry reactions to attach other molecules or to form block copolymers. The synthesis of azido-functionalized poly(ethylene glycol) (PEG) derivatives is a common application, where the azide group provides a reliable handle for conjugation chemistry and the development of targeted drug delivery systems. nih.gov

Table 1: Research Findings on Azide-Functionalized Polymer Synthesis

Polymer Type Synthesis Strategy Role of Azide-PEG Linker Application
Azido-PEG Derivatives Modification of existing PEG molecules Provides the azide functional group for subsequent click reactions. nih.gov Bioconjugation, drug delivery. nih.gov
Functionalized Copolymers Incorporation of an azide-containing monomer Acts as a comonomer to introduce pendant azide groups along the polymer chain. Creation of functional materials and hydrogels.

This table is interactive. You can sort and filter the data.

In the "grafting-to" approach, pre-synthesized azide-terminated polymer chains are attached to a surface that has been functionalized with a complementary group, such as an alkyne. This compound can be used to prepare these azide-terminated polymers. This method is straightforward but can be limited by the steric hindrance of attaching large polymer chains to a surface, which may result in a lower grafting density. researchgate.net

In the "grafting-from" strategy, an initiator molecule is first immobilized on the surface, and the polymer chain is then grown directly from the surface. This compound can be anchored to a surface, and after deprotection of the amine, this group can be modified to act as a polymerization initiator. This approach typically achieves a higher grafting density and more uniform polymer brush layers compared to the "grafting-to" method. researchgate.net

Fabrication of Hydrogels and Biocompatible Scaffolds

Hydrogels are water-swollen polymer networks that mimic the extracellular matrix, making them ideal for tissue engineering and biomedical applications. nih.govnih.gov this compound is a valuable component in the fabrication of advanced hydrogels due to its role in facilitating efficient crosslinking via click chemistry.

Click chemistry provides a powerful method for hydrogel formation due to its high efficiency, specificity, and biocompatibility. mdpi.comcellulosechemtechnol.ro The azide group of this compound is a key reactant in the most common click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). cellulosechemtechnol.ro

To form a hydrogel, multi-arm PEG molecules functionalized with alkyne groups can be mixed with a crosslinker containing at least two azide groups. Alternatively, polymers functionalized with pendant azide groups, prepared using molecules like this compound, can be crosslinked with multi-alkyne molecules. The reaction proceeds rapidly under mild, often physiological, conditions to form a stable, covalently crosslinked network. rsc.org The resulting hydrogels exhibit well-defined network structures and improved mechanical properties. rsc.org Copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can also be used to avoid concerns about copper cytotoxicity. mdpi.comnih.gov

Table 2: Research Findings on Click Chemistry for Hydrogel Formation

Click Reaction Precursors Key Features Application Area
CuAAC Alkyne-modified PEG + Azide-modified crosslinker High efficiency, rapid gelation, requires copper catalyst. cellulosechemtechnol.ro Tissue engineering scaffolds. cellulosechemtechnol.ro
SPAAC Cyclooctyne-modified polymer + Azide-modified PEG Copper-free, biocompatible, fast kinetics. nih.gov Injectable hydrogels, cell encapsulation. nih.gov

This table is interactive. You can sort and filter the data.

An important area of biomaterials research is the development of injectable hydrogels that can be administered in a minimally invasive manner and form a scaffold in situ. The rapid and bioorthogonal nature of click chemistry is ideal for this purpose. nih.gov Precursor polymer solutions, one functionalized with azides and the other with alkynes, can be mixed immediately before injection. Gelation occurs within minutes under physiological conditions, entrapping cells or therapeutic agents within the forming scaffold. nih.gov

By incorporating specific peptide sequences or environmentally sensitive polymers into the hydrogel network, researchers can design materials that respond to specific stimuli. For example, peptide sequences that are substrates for matrix metalloproteinases (MMPs) can be included in the crosslinks, allowing the hydrogel to be degraded by cells as they remodel the surrounding tissue. This allows for the creation of dynamic and responsive scaffolds that can better mimic the native biological environment.

Surface Functionalization for Biosensing and Diagnostic Platforms Research

The ability to precisely control the chemistry of a surface is paramount for the development of sensitive and specific biosensors and diagnostic platforms. This compound is used to create surfaces that can be easily functionalized with biomolecules for these applications.

The process typically involves immobilizing this compound onto the sensor surface (e.g., gold nanoparticles, silicon wafers, or microtiter plates). The PEG spacer serves the dual purpose of increasing hydrophilicity and acting as a barrier to prevent the non-specific adsorption of proteins and other molecules from a sample, which is crucial for reducing background noise and improving sensor sensitivity. nih.gov

Once the surface is prepared with exposed azide groups, biomolecules (such as antibodies, enzymes, or DNA probes) that have been pre-functionalized with an alkyne group can be "clicked" onto the surface. This method provides a stable, covalent linkage with a specific orientation, which can enhance the activity and accessibility of the immobilized biomolecule. This controlled functionalization is a key advantage over random adsorption methods. Gold nanoparticles functionalized with azide-terminated PEG have been shown to be a versatile platform for biomedical sensing and diagnosis due to their stability and bioorthogonal addressability. nih.gov

Immobilization of Biomolecules onto Solid Supports

The compound this compound serves as a heterobifunctional linker, expertly designed for the stable and specific immobilization of biomolecules onto solid supports. Its unique structure, featuring an azide group at one end and an Fmoc-protected amine at the other, allows for a sequential, two-step conjugation process. This methodology leverages the high efficiency and specificity of "click chemistry" to first attach the linker to a surface, followed by the attachment of the desired biomolecule.

The immobilization process typically begins with the functionalization of a solid support, such as glass, silicon, or a polymer, with alkyne groups. The azide terminus of this compound is then covalently bonded to the alkyne-functionalized surface through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry, favored for its rapid, quantitative yield and high specificity under mild, aqueous conditions, ensuring it does not interfere with biological molecules. researchgate.netnih.gov The resulting triazole linkage is highly stable, forming a permanent anchor for the linker on the substrate. biochempeg.com

Once the linker is securely attached to the surface, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amine is removed. This deprotection is typically achieved under basic conditions, which are mild enough not to disrupt the newly formed surface linkage. The removal of the Fmoc group exposes a primary amine, which becomes available for subsequent conjugation.

The final step involves coupling a biomolecule of interest—such as a peptide, protein, or oligonucleotide—to the exposed amine. This is commonly achieved by forming a stable amide bond between the amine on the linker and a carboxylic acid group on the biomolecule, often facilitated by standard coupling agents. The short polyethylene (B3416737) glycol (PEG) spacer inherent in the linker's structure plays a crucial role in this process. It provides flexibility and hydrophilicity, which can help to reduce non-specific protein adsorption on the surface and ensure that the immobilized biomolecule remains accessible and retains its native conformation and function. anr.fr

This strategic, multi-step immobilization offers precise control over the density and orientation of the attached biomolecules. Research into surface modification has demonstrated the ability to create high-density PEG layers, which are critical for minimizing non-specific binding and maximizing the activity of the immobilized functional molecules. nih.gov Studies have shown that such well-organized layers can achieve specific protein interaction with saturation loadings equivalent to a protein monolayer (in the range of 2-4 ng/mm²). nih.gov

Table 1: Key Steps and Reactions in Biomolecule Immobilization

Step Action Chemistry Involved Key Feature
1 Surface Preparation Silanization, etc. Introduction of alkyne groups onto the solid support.
2 Linker Attachment Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Highly efficient and specific "click" reaction forms a stable triazole linkage.
3 Deprotection Base-mediated cleavage Removal of the Fmoc group to expose a reactive primary amine.
4 Biomolecule Coupling Amide bond formation Covalent attachment of the desired biomolecule (e.g., peptide) to the linker.

Creation of Patterned Surfaces for Cell Adhesion Studies

In the field of cell biology and tissue engineering, controlling the spatial arrangement of cells is paramount for understanding and directing their behavior. This compound is a vital tool for creating chemically patterned surfaces that can guide cell adhesion with high precision. These patterned substrates are used to investigate how the size, shape, and spacing of adhesive regions influence cell spreading, migration, proliferation, and differentiation. nih.govnih.gov

The strategy involves generating surfaces with distinct "islands" of cell-adhesive molecules against a "sea" of a non-adhesive, or "non-fouling," background. The PEG component of the linker is inherently protein- and cell-repellent, making it an ideal material for the non-adhesive regions. nih.gov The process leverages techniques like microcontact printing or photolithography to create a master pattern of alkyne groups on a substrate in a desired geometry (e.g., dots, lines, or squares).

This compound is then selectively attached to these alkyne-patterned areas via the CuAAC click reaction. The un-patterned areas of the surface are subsequently "backfilled" with a purely anti-adhesive PEG molecule (such as a methoxy-terminated PEG) to ensure that cells will not adhere non-specifically. Following this, the Fmoc group is removed from the patterned linkers, exposing the amine groups only within the defined adhesive regions.

Finally, a cell-adhesive ligand is covalently attached to these amine groups. A widely used ligand is the RGD peptide (containing the sequence Arginine-Glycine-Aspartic acid), which is a motif found in extracellular matrix proteins that binds to integrin receptors on the cell surface, thereby mediating cell adhesion. biochempeg.comnih.gov The result is a surface with precisely defined adhesive islands presenting the RGD peptide on a non-fouling PEG background.

Research utilizing this approach has yielded significant insights into mechanobiology. Studies on human mesenchymal stem cells (hMSCs) have shown that cell behavior is exquisitely sensitive to the spacing of these RGD ligands. By varying the density of the immobilized peptide, it was found that an intermolecular spacing of 36 nm or less is required to support initial hMSC adhesion, while a denser spacing of 11 nm or less is necessary for subsequent cell spreading and the formation of focal adhesion complexes. nih.gov Further studies have quantified the effect of RGD nanospacing on MSCs, demonstrating that increased spacing leads to smaller cell spreading areas and lower cell densities. nih.gov For instance, after 24 hours, the average spreading area of an MSC was significantly larger on a surface with 30 nm spacing compared to one with 100 nm spacing. nih.gov

Table 2: Research Findings on RGD-Patterned Surfaces for Mesenchymal Stem Cell (MSC) Adhesion

Parameter RGD Ligand Spacing Observation Source
Minimum Adhesion Requirement ≤ 36 nm Sufficient for initial hMSC attachment. nih.gov
Cell Spreading Requirement ≤ 11 nm Required for hMSC spreading and focal adhesion formation. nih.gov
Cell Spreading Area (24h) 30 nm ~3500 µm² nih.gov
Cell Spreading Area (24h) 50 nm ~2500 µm² nih.gov
Cell Spreading Area (24h) 70 nm ~1500 µm² nih.gov
Cell Spreading Area (24h) 100 nm ~1000 µm² nih.gov

These findings demonstrate that by using linkers like this compound to control the nanoscale presentation of adhesive cues, researchers can directly influence and study fundamental cellular processes. nih.gov

Analytical Methodologies for Characterizing Fmoc N Amido Peg2 Azide Derived Constructs

Spectroscopic Analysis of Conjugated Molecules

Spectroscopy provides detailed information about the molecular structure and functional groups present in the newly formed conjugate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of Fmoc-N-amido-PEG2-azide derived conjugates. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon (¹³C NMR) signals, researchers can verify the covalent bond formation and the structure of the final product.

Upon successful conjugation, typically via a click reaction like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), specific changes in the NMR spectrum are observed. The protons on the carbon adjacent to the azide (B81097) group in the parent molecule exhibit a characteristic chemical shift. Following the formation of the triazole ring, these protons become part of the new heterocyclic system, resulting in a significant downfield shift. Furthermore, new signals corresponding to the protons of the conjugated molecule (e.g., a peptide or a small molecule) will appear in the spectrum, while the characteristic resonances of the alkyne protons in the reaction partner will disappear. The persistence of the Fmoc group's aromatic proton signals would also be confirmed if it has not been removed in a subsequent step.

Table 1: Representative ¹H NMR Signal Shifts Before and After Conjugation

Proton EnvironmentTypical Chemical Shift (δ) in Parent LinkerTypical Chemical Shift (δ) in Triazole ConjugateReason for Shift
-CH₂-N₃~3.4 ppm~4.5 ppmDeshielding effect from triazole ring formation
Alkyne C-H~2.5 - 3.1 ppmSignal DisappearsConsumption of the alkyne in the cycloaddition reaction
Triazole C-HN/A~7.5 - 8.0 ppmFormation of the new aromatic triazole ring
PEG Backbone (-O-CH₂-CH₂-O-)~3.6 - 3.7 ppm~3.6 - 3.7 ppmLargely unchanged, confirming PEG integrity
Fmoc Aromatic Protons~7.3 - 7.8 ppm~7.3 - 7.8 ppmUnchanged if Fmoc group is retained

Mass spectrometry (MS) is an essential tool for verifying the successful conjugation of the this compound linker to a target molecule. It provides a precise measurement of the molecular weight of the resulting conjugate, allowing for direct confirmation of the covalent modification. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly employed.

The expected molecular weight of the conjugate is calculated by summing the molecular weights of the target molecule and the this compound linker, and subtracting the mass of any leaving groups if applicable. The detection of a molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) in the mass spectrum that corresponds to this calculated value confirms a successful 1:1 conjugation. The relative intensities of the signals for the unreacted starting materials and the final product can also provide a semi-quantitative measure of conjugation efficiency. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the conjugate, providing an additional layer of verification.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence and disappearance of key functional groups during the conjugation reaction. This technique is particularly useful for monitoring the conversion of the azide group.

The azide (N₃) functional group in the this compound linker has a strong and sharp characteristic absorption band in the infrared spectrum, typically appearing between 2100 and 2160 cm⁻¹. instanano.com Upon successful cycloaddition reaction to form a triazole ring, this azide peak will disappear completely. Concurrently, the characteristic peak of the alkyne (C≡C) stretch in the reaction partner, which is typically weak and found between 2100 and 2260 cm⁻¹, will also vanish. While the newly formed triazole ring has its own IR absorptions, they are often less distinct and can overlap with other signals. Therefore, the primary utility of FTIR in this context is confirming the consumption of the azide and alkyne starting materials. Additionally, the prominent C-O-C ether stretch of the PEG backbone, typically around 1089 cm⁻¹, should remain unchanged, confirming the stability of the linker during the reaction. nih.gov

Table 2: Key FTIR Absorption Bands for Monitoring Conjugation

Functional GroupCharacteristic Wavenumber (cm⁻¹)Observation in Spectrum
Azide (N=N=N) Stretch2120 - 2160Present in linker; disappears upon conjugation
Terminal Alkyne (C≡C) Stretch2100 - 2260Present in reaction partner; disappears upon conjugation
PEG Ether (C-O-C) Stretch~1089Present in both linker and conjugate
Amide C=O Stretch~1650Present in both linker and conjugate

Chromatographic Techniques for Purification and Characterization

Chromatography is fundamental for both the purification of the final conjugate and the assessment of its purity and homogeneity.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of this compound derived conjugates and for their purification. Reversed-phase HPLC (RP-HPLC) is most commonly used, separating molecules based on their hydrophobicity.

In a typical analysis, the reaction mixture is injected into the HPLC system. The non-polar stationary phase (e.g., C18) retains the more hydrophobic molecules, while a polar mobile phase (often a gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid) elutes the components. The conjugate, being larger and often more hydrophobic than the unreacted hydrophilic PEG linker, will have a different retention time. By monitoring the eluent with a UV detector—often at wavelengths where the Fmoc group (around 265 nm) or peptide bonds (around 220 nm) absorb—a chromatogram is produced. The purity of the conjugate is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Size Exclusion Chromatography (SEC) is a powerful method for characterizing the size and size distribution of PEGylated molecules. chromatographyonline.com Unlike HPLC, which separates based on chemical interactions, SEC separates molecules based on their hydrodynamic volume. This technique is crucial for confirming successful conjugation and identifying the presence of aggregates or unreacted species of different sizes.

The sample is passed through a column packed with a porous gel. Larger molecules, such as the high-molecular-weight conjugate, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted PEG linker or other small reagents, can penetrate the pores, increasing their path length and causing them to elute later. By comparing the elution profile of the reaction mixture to that of the starting materials and a set of molecular weight standards, the formation of the larger conjugate can be confirmed. chromatographyonline.com SEC is particularly valuable for analyzing conjugates with proteins or other large biomolecules, where the increase in molecular size upon PEGylation is significant. chromatographyonline.com The technique is also used to ensure the final product is monodisperse and free from high-molecular-weight aggregates. rsc.org

Advanced Imaging and Microscopy Techniques for Material Characterization in Research

Advanced imaging and microscopy techniques are indispensable in the field of materials science, particularly for the characterization of constructs derived from functionalized biocompatible polymers like this compound. These methods provide high-resolution topographical, mechanical, and biological information at the nanoscale, which is crucial for understanding the structure-function relationships of these materials. Techniques such as Atomic Force Microscopy (AFM) and Confocal Laser Scanning Microscopy (CLSM) offer powerful means to investigate the physical properties of material surfaces and their interactions within cellular environments, respectively.

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties of Materials

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the three-dimensional characterization of a material's surface. nih.govresearchgate.net It is particularly valuable for analyzing biomaterials as it can be operated in a physiological environment, providing information on single-molecule mechanical properties and molecular recognition without the need for extensive sample preparation like fixation or staining. nih.govresearchgate.net AFM is widely used to study the self-assembly of peptide-based structures and the surface characteristics of PEGylated materials. nottingham.ac.uknih.gov

In the context of materials derived from Fmoc-peptides, AFM is instrumental in visualizing the formation of fibrillar nanostructures. nottingham.ac.uknottingham.ac.uk For instance, research on the self-assembly of an Fmoc-tripeptide demonstrated the formation of fibrillary structures that can act as an antibacterial coating. nih.gov AFM, operated in Peak Force Tapping mode, was used to analyze the surface topography of these coatings, revealing detailed information about their morphology at the nanoscale. nih.gov

When characterizing PEG hydrogels, which share the polyethylene (B3416737) glycol component with this compound, AFM is used to assess surface topography and mechanical properties like the elastic modulus. uakron.edu These properties are critical as they directly influence cellular behavior, including proliferation and morphology. uakron.edu AFM nanoindentation is a non-destructive method that provides localized stiffness information, which is essential for understanding the cellular environment created by these hydrogels. uakron.eduuakron.edu High-resolution imaging can reveal a uniform and flat surface with a measurable roughness. uakron.edu For example, a 20µm scan of a 5% PEG hydrogel showed topography variations ranging from 0 to 500 nm. uakron.edu

The mechanical properties of thin PEG films on surfaces have also been quantitatively analyzed using AFM. researchgate.net Such studies are important for understanding and controlling molecular interactions at the interface of nanostructures. researchgate.net The data from these analyses can provide insights into the compressibility and Young's modulus of the material.

Below is a table summarizing representative research findings on the characterization of related materials using AFM.

Material StudiedAFM ModeKey FindingsReference
Fmoc-FFY Hydrogel CoatingPeak Force TappingVisualization of fibrillary structures forming the hydrogel coating. nih.gov
5% PEG HydrogelNon-contact Mode, NanoindentationUniform and flat surface with a roughness of approximately ±494nm. Spatially mapped elastic moduli to ensure consistency. uakron.edu
Thin PEG MonolayersNot SpecifiedContinuous and pit-free monolayers with surface roughness less than 2 Å. researchgate.net
Self-Assembling Amylin (20-29) PeptideEx situ and In situ ImagingCharacterization of early-stage fibril formation, revealing globular and flat ribbon-like structures. nottingham.ac.uk

Confocal Laser Scanning Microscopy for Cellular Localization Studies of Probes

Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique that provides high-resolution, three-dimensional images of fluorescently labeled samples. mdpi.comzeiss.com By using a pinhole to eliminate out-of-focus light, CLSM allows for the detailed visualization of structures within cells and tissues. zeiss.com This makes it an invaluable tool for studying the cellular uptake and localization of probes and nanoparticles derived from molecules like this compound. The azide group facilitates "click chemistry," a highly specific and bioorthogonal reaction that can be used to attach fluorophores for imaging studies. nih.govresearchgate.netspringernature.com

CLSM is frequently employed to investigate the internalization of nanoparticles and their distribution within different cellular compartments. mdpi.comresearchgate.net For instance, studies on polymeric nanoparticles loaded with drugs have used CLSM to track their uptake in cells over time. mdpi.com By using fluorescent dyes that specifically stain different parts of the cell, such as the nucleus (e.g., Hoechst stain) and cell membrane (e.g., Rhodamine B), the location of the nanoparticles can be precisely determined. mdpi.com The results from such studies can suggest the mechanism of uptake, such as endocytosis, and show accumulation in cytoplasmic vesicles. mdpi.com

In the context of PEGylated nanoparticles, CLSM can be used to assess how surface functionalization affects cellular association. For example, by labeling PEG nanoparticles with a red fluorescent dye, their interaction with different cell types in a mixed population can be visualized. researchgate.net Unfunctionalized PEG nanoparticles may show minimal association with cells, while nanoparticles functionalized with specific targeting ligands can show selective binding to their target cells. researchgate.net

The use of click chemistry, enabled by the azide group on this compound, allows for the site-specific labeling of proteins and other biomolecules in living cells with a wide range of fluorescent probes. nih.govmedchemexpress.com This enables detailed studies of the cellular fate of bioconjugates. For example, a protein of interest can be genetically engineered to contain a reactive handle that then "clicks" with a fluorescent dye, allowing its localization to be tracked with high precision. nih.gov

The table below presents examples of research findings from cellular localization studies using CLSM.

Probe/Nanoparticle StudiedCell TypeFluorescent Labels UsedKey FindingsReference
Polymeric Nanoparticles with PhthalocyanineMouse Embryo Fibroblasts (NIH 3T3)Phthalocyanine (nanoparticles), Rhodamine B (membrane), Hoechst (nucleus)Time-dependent intracellular uptake, suggesting endocytosis and accumulation in cytoplasmatic compartments. mdpi.com
Functionalized and Non-functionalized NanoparticlesHuman epithelial type 2 (HEp-2) cellsGreen fluorescent nanoparticles, Red fluorescent cell membranes, Blue fluorescent cell nucleiInternalization of functionalized nanoparticles inside the cells was demonstrated through cross-sectional imaging. researchgate.net
CD20- and CD28-functionalized PEG NanoparticlesChronic Lymphocytic Leukemia (CLL) patient blood cellsRed fluorescent nanoparticles, Green (CLL cells), Blue (T cells), Yellow (monocytes)CD20-functionalized nanoparticles associated with CLL cells, while CD28-functionalized ones targeted T cells. Unfunctionalized nanoparticles showed little association. researchgate.net
Proteins labeled via Click ChemistryLiving CellsVarious tetrazine-functionalized fluorophoresDemonstrated successful site-specific labeling and subsequent super-resolution imaging of target proteins inside living cells. nih.gov

Mechanistic Insights and Theoretical Considerations for Reactions Involving Fmoc N Amido Peg2 Azide

Kinetics and Thermodynamics of Azide-Alkyne Cycloaddition (Click Chemistry)

The azide (B81097) group is a cornerstone of "click chemistry," a term describing reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring. researchgate.net This reaction can be performed under thermal conditions or, more commonly, accelerated by a copper(I) catalyst in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgnih.gov

The thermodynamics of the azide-alkyne cycloaddition are highly favorable, with reaction heats typically in the range of 210–270 kJ/mol, indicating a strong driving force for product formation. nih.gov Kinetically, the uncatalyzed reaction requires elevated temperatures, but the introduction of a Cu(I) catalyst can increase the reaction rate by a factor of up to 107. acs.org The reaction mechanism involves two parallel pathways that lead to the formation of isomeric 1,4- and 1,5-adducts. researchgate.net In the presence of a copper catalyst, the reaction is highly regioselective, yielding almost exclusively the 1,4-isomer. More advanced, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which use strained cyclooctynes like DBCO or BCN, eliminate the need for a potentially cytotoxic copper catalyst and exhibit very fast reaction rates, making them highly suitable for use in living systems. nih.govnih.govmedchemexpress.com

Influence of PEG Linker on Reaction Efficiency

The presence of the PEG2 linker in Fmoc-N-amido-PEG2-azide significantly influences reaction efficiency, primarily by modifying the compound's physical properties. The key contributions of the PEG linker are:

Enhanced Solubility : The hydrophilic PEG spacer increases the solubility of the molecule in a wide range of aqueous and organic solvents. broadpharm.combroadpharm.com This is crucial for bioconjugation reactions, which are often performed in aqueous buffers where reactants may have limited solubility. Improved solubility ensures that the reactive azide group is accessible for reaction, leading to higher yields and faster kinetics.

Reduced Steric Hindrance : The PEG chain acts as a flexible spacer, physically separating the azide functional group from the parent molecule to which it is attached. This separation minimizes steric hindrance, allowing the alkyne-containing partner to approach the azide more easily and facilitating efficient cycloaddition.

Minimized Aggregation : PEGylation is a well-established strategy to prevent the aggregation of biomolecules. nih.gov By improving the hydrophilicity of the resulting conjugate, the PEG2 linker helps maintain its stability and biological activity.

Computational Modeling of Reaction Pathways

Computational studies, often employing Density Functional Theory (DFT), have provided deep insights into the azide-alkyne cycloaddition mechanism. These models help to:

Elucidate Transition States : Theoretical calculations can map the energy landscape of the reaction, identifying the transition state structures for both catalyzed and uncatalyzed pathways. This helps explain the significant rate enhancement observed in CuAAC reactions.

Predict Regioselectivity : Computational models can calculate the activation energies for the formation of the 1,4- and 1,5-triazole isomers, explaining the high regioselectivity of the copper-catalyzed reaction.

Analyze Reaction Kinetics : By modeling the reaction under various conditions, computational approaches can predict reaction rates and support experimental kinetic data. Studies have confirmed that the reaction typically follows second-order kinetics. researchgate.net

These theoretical insights are crucial for optimizing reaction conditions and designing novel azide- and alkyne-containing reagents for specific applications.

Orthogonal Reactivity and Selectivity in Multi-Functional Systems

A central advantage of this compound is the orthogonal reactivity of its azide group. nih.gov Orthogonality means that the azide reacts selectively with its intended partner (an alkyne or a phosphine) without cross-reacting with other functional groups present in the system, particularly in complex biological environments. nih.govnih.gov The azide group is exceptionally stable and unreactive towards the vast majority of functional groups found in biomolecules, such as amines, carboxylic acids, thiols, and hydroxyls, under physiological conditions. This high degree of selectivity allows for precise chemical modifications in the presence of a multitude of other functionalities. nih.govprecisepeg.com

Compatibility with Diverse Protecting Group Strategies (Fmoc vs. t-Boc)

In peptide and organic synthesis, protecting groups are essential for directing reactions to specific sites. The two dominant strategies in solid-phase peptide synthesis (SPPS) are based on the base-labile Fmoc group and the acid-labile tert-butyloxycarbonyl (t-Boc) group. americanpeptidesociety.orgslideshare.net The azide functionality is chemically inert to the conditions required for the removal of both these protecting groups.

The stability of the azide group under these distinct chemical conditions makes this compound a versatile building block compatible with both major synthetic strategies, allowing for its incorporation into complex molecules without interfering with the primary synthesis protocol.

Table 1. Compatibility of the Azide Group with Fmoc and t-Boc Deprotection Conditions
Protecting Group StrategyDeprotection ReagentChemical ConditionAzide Group Stability
Fmoc (Fluorenylmethyloxycarbonyl)20% Piperidine (B6355638) in DMFBasicStable
t-Boc (tert-Butyloxycarbonyl)Trifluoroacetic Acid (TFA)Strongly AcidicStable

Avoiding Off-Target Reactions in Complex Biological Milieus

The bioorthogonal nature of the azide group is paramount for its use in biological systems. nih.gov When a molecule functionalized with this compound (after Fmoc deprotection and conjugation) is introduced into a cell or organism, the azide group remains dormant until it encounters its specific reaction partner, such as a strained alkyne. It does not engage in off-target reactions with endogenous biomolecules. nih.gov While azides can be slowly reduced by cellular thiols like glutathione, this reaction is generally not fast enough to compete with rapid bioorthogonal reactions like SPAAC. nih.gov This high selectivity minimizes cellular toxicity and ensures that the desired molecular labeling or conjugation occurs only at the intended site.

Influence of Linker Length (PEG2) on Conjugate Properties and Functionality

The length of the PEG linker is a critical design element that can be tuned to optimize the properties of the final conjugate. The PEG2 unit in this compound represents a short, discrete linker that offers a specific balance of properties.

Longer PEG chains are known to significantly increase the hydrodynamic radius of a molecule, which can prolong its circulation half-life in vivo by reducing renal clearance. mdpi.com However, very long linkers can sometimes negatively impact the biological activity of a conjugated molecule, such as a small molecule inhibitor or a peptide, by creating steric hindrance that impairs its ability to bind to its target. nih.govresearchgate.net

The short PEG2 linker provides several key advantages:

Sufficient Spacing : It provides enough distance to overcome steric hindrance between the conjugated partners without being excessively bulky.

Hydrophilicity : It imparts a degree of water solubility to the conjugate, which can prevent aggregation and improve handling. mdpi.comnih.gov

Preservation of Activity : For many applications, particularly in the development of PROTACs or antibody-drug conjugates (ADCs), a shorter linker is often preferred to maintain the binding affinity and potency of the conjugated payload. nih.gov

The choice of linker length is therefore a crucial optimization parameter, with the PEG2 unit offering a favorable balance for applications requiring minimal perturbation of the conjugated molecule's function.

Table 2. General Influence of PEG Linker Length on Conjugate Properties
PropertyShort PEG Linker (e.g., PEG2)Long PEG Linker (e.g., PEG12+)
Solubility EnhancementModerateHigh
In Vivo Half-LifeMinimal to modest increaseSignificant increase
Steric HindranceLowPotentially High
Impact on Binding AffinityGenerally lowCan be significant (negative or positive)
FlexibilityModerateHigh

Impact on Bioconjugate Hydrophilicity and Solubility

The incorporation of polyethylene (B3416737) glycol (PEG) moieties into linker molecules is a widely adopted strategy to enhance the aqueous solubility and hydrophilicity of bioconjugates. nih.govresearchgate.netnih.gov this compound serves as a heterobifunctional linker where the discrete PEG unit, consisting of two ethylene (B1197577) glycol monomers, plays a critical role in modifying the physicochemical properties of the final conjugate. broadpharm.commedkoo.com This is particularly important when conjugating hydrophobic molecules, such as certain cytotoxic drugs used in antibody-drug conjugates (ADCs), which are prone to aggregation in aqueous environments. acs.orgadcreview.com

Research on ADCs has demonstrated that incorporating hydrophilic linkers, such as those containing PEG, allows for a higher drug-to-antibody ratio (DAR) without inducing the aggregation often seen with hydrophobic linkers. adcreview.com This improved solubility and stability in solution are crucial for the development of effective therapeutic agents. nih.govresearchgate.net The use of a short, discrete PEG chain like the one in this compound provides a balance between conferring hydrophilicity and maintaining a compact molecular structure.

The following table illustrates the conceptual impact of PEGylation on the biophysical properties of a model hydrophobic bioconjugate.

PropertyNon-PEGylated ConjugatePEGylated Conjugate (using a PEG2 linker)Rationale
Aqueous Solubility LowHighThe ether oxygens in the PEG chain form hydrogen bonds with water, increasing solubility. nih.govadcreview.com
Aggregation Potential HighLowThe hydrophilic PEG linker shields the hydrophobic payload, preventing intermolecular aggregation. acs.org
Hydrodynamic Volume SmallerLargerThe PEG chain increases the overall size of the molecule. nih.gov
Biophysical Stability ReducedEnhancedImproved solubility and reduced aggregation lead to greater stability in physiological buffers. nih.govacs.org

Effects on Steric Hindrance and Receptor Binding in In Vitro Models

The conjugation of a PEG linker, such as the one present in this compound, to a biomolecule introduces steric hindrance that can profoundly influence its biological activity. nih.govacs.org This steric shielding effect arises from the flexible PEG chain creating a physical barrier around the conjugate. This can be advantageous in shielding the bioconjugate from proteolytic degradation or recognition by the immune system. nih.govrsc.org However, this same steric bulk can also impede the interaction between the bioconjugate and its intended biological target, such as a cell surface receptor. nih.govnih.gov

The extent of this interference is dependent on several factors, including the length of the PEG chain, the site of conjugation on the biomolecule, and the proximity of the conjugation site to the receptor-binding domain. nih.gov If the linker is too long or attached near a critical binding site, it may physically block the necessary conformational changes or points of contact required for high-affinity binding, leading to a reduction in biological potency. nih.govrsc.org Therefore, the design of a bioconjugate requires careful optimization of the linker's properties to balance improved stability and solubility against potential loss of activity due to steric hindrance. researchgate.netacs.org

In vitro studies are essential for quantifying the impact of linker-induced steric hindrance. A systematic approach often involves synthesizing a series of conjugates with varying PEG chain lengths or different chemical modalities adjacent to the payload to modulate steric bulk. For example, research on PEG-paclitaxel conjugates demonstrated that increasing steric hindrance near the cleavable ester bond could systematically decrease the drug release rate. An optimal level of steric hindrance led to a superior pharmacokinetic profile and enhanced anti-tumor efficacy, highlighting the importance of tuning this parameter. researchgate.net

The table below presents data modeled on findings from studies investigating how steric hindrance affects drug conjugate performance.

Conjugate ModelRelative Steric HindranceDrug Release Rate (Relative Units)Receptor Binding Affinity (Kd)In Vitro Efficacy (IC50)
Conjugate A MinimalFastHigh (Low Kd value)Low (Potent)
Conjugate B ModerateModerateModerateOptimal
Conjugate C SignificantSlowLow (High Kd value)High (Less Potent)

This table is a conceptual representation based on principles described in the literature, where moderate steric hindrance can optimize drug release and efficacy. researchgate.net

Emerging Research Directions and Future Challenges in Fmoc N Amido Peg2 Azide Chemistry

Development of Next-Generation Bioorthogonal Ligation Chemistries

Bioorthogonal chemistries, which occur in biological systems without interfering with native biochemical processes, are paramount for studying and manipulating biological systems. Fmoc-N-amido-PEG2-azide is a key player in the advancement of these techniques, particularly in the realm of "click chemistry."

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful bioorthogonal reaction due to its ability to proceed under physiological conditions without the need for a cytotoxic copper catalyst. nih.govmagtech.com.cn The azide (B81097) moiety of this compound readily participates in SPAAC reactions with strained alkynes, such as dibenzocyclooctynes (DBCO) or bicyclononynes (BCN). researchgate.net This reaction forms the basis for creating well-defined bioconjugates.

The versatility of this compound allows for its incorporation into peptides during solid-phase peptide synthesis (SPPS). nih.gov Following the synthesis of a peptide, the azide group can be selectively reacted with a strained alkyne-modified molecule, such as a therapeutic agent or an imaging probe. This "post-synthesis modification" strategy offers a modular approach to creating complex biomolecules.

Current research is focused on developing novel strained alkynes with enhanced reaction kinetics and improved stability. The reaction rates of SPAAC are influenced by the structure of the cyclooctyne (B158145). For example, modifications to the cyclooctyne ring, such as the introduction of fluorine atoms, can significantly increase the reaction rate. nih.gov The development of new generations of strained alkynes will further expand the utility of this compound in creating sophisticated bioconjugates for research applications. magtech.com.cn

Strained AlkyneSecond-Order Rate Constant (M-1s-1) with Benzyl AzideKey Features
Dibenzocyclooctynol (DIBO)~0.3High reactivity, offers a handle for further functionalization. nih.gov
Difluorinated Cyclooctyne (DIFO)~1.0Enhanced reactivity due to electron-withdrawing fluorine atoms. researchgate.net
Bicyclononyne (BCN)~0.1Compact size, suitable for applications where steric hindrance is a concern.

While SPAAC is a cornerstone of bioorthogonal chemistry, the azide group of this compound can also participate in other click-compatible reactions. The Staudinger ligation, for instance, involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can then be trapped to form a stable amide bond. mdpi.com This reaction provides an alternative pathway for bioconjugation, particularly in contexts where the use of strained alkynes may be undesirable.

Furthermore, research is exploring the development of novel bioorthogonal reactions that expand the toolkit available to chemists and biologists. Photo-click chemistry, for example, utilizes light to trigger the reaction between an azide and a suitable partner, offering temporal and spatial control over the conjugation process. The integration of this compound into these emerging ligation technologies will undoubtedly open new avenues for the precise construction of functional biomaterials and therapeutic agents.

Applications in Advanced Supramolecular Assembly and Nanotechnology for Research

The ability to create well-defined molecular building blocks is fundamental to the fields of supramolecular chemistry and nanotechnology. This compound provides a powerful tool for the construction of novel nanomaterials with tailored properties and functionalities.

Peptide amphiphiles (PAs) are a class of molecules that combine the self-assembling properties of lipids with the biological functionality of peptides. nih.gov These molecules can self-assemble in aqueous solution to form a variety of nanostructures, including nanofibers, nanotubes, and vesicles. nih.govnih.gov The Fmoc group of this compound can serve as a hydrophobic driving force for self-assembly, while the PEG linker and the azide group provide a hydrophilic interface and a site for further functionalization.

By incorporating this compound into a peptide sequence, researchers can design PAs that self-assemble into well-defined nanostructures. The azide group on the surface of these nanostructures can then be used to attach bioactive molecules, such as targeting ligands or imaging agents, via click chemistry. This modular approach allows for the creation of multifunctional nanomaterials with precise control over their chemical and physical properties. researchgate.netelsevierpure.com

Nanoparticles have garnered significant interest for their potential applications in various research fields. The ability to modify the surface of nanoparticles with specific functional groups is crucial for controlling their behavior and targeting them to specific sites. This compound can be used to functionalize the surface of nanoparticles, providing a versatile platform for the attachment of a wide range of molecules.

For example, the amine group of the linker (after Fmoc deprotection) can be used to attach to the surface of nanoparticles through amide bond formation. The terminal azide group is then available for conjugation with other molecules via click chemistry. This strategy allows for the creation of multifunctional nanoparticles that can carry multiple payloads, such as a targeting ligand and a fluorescent dye. These multifunctional nanoparticles are valuable tools for in vitro and in vivo imaging, and other research applications.

Nanoparticle CoreSurface Functionalization StrategyPotential Research Application
Iron OxideAmine-reactive coupling with deprotected this compound, followed by SPAAC.Magnetic resonance imaging (MRI) contrast agents with targeting capabilities.
GoldThiol-gold chemistry with a thiol-modified PEG-azide linker.Targeted delivery vehicles for photothermal therapy research.
Quantum DotsCarbodiimide chemistry to couple deprotected this compound to surface carboxyl groups, followed by SPAAC.Multiplexed cellular imaging with targeted probes.

High-Throughput Synthesis and Screening Methodologies Utilizing this compound

The discovery of new bioactive molecules often relies on the synthesis and screening of large libraries of compounds. High-throughput synthesis and screening (HTS) methodologies have become indispensable tools in this process. nih.gov this compound is well-suited for integration into HTS workflows due to its compatibility with solid-phase synthesis and the orthogonality of the azide group.

In a typical HTS workflow, a library of peptides can be synthesized on a solid support using automated peptide synthesizers. nih.gov By incorporating this compound at a specific position in the peptide sequence, a unique chemical handle is introduced into each member of the library. This azide handle can then be used for the parallel modification of the entire library with a diverse set of molecules using click chemistry. For example, a library of azide-containing peptides can be reacted with a collection of alkyne-modified small molecules to generate a large and diverse library of peptide-small molecule conjugates.

This approach allows for the rapid generation of large libraries of compounds with a high degree of molecular diversity. These libraries can then be screened for biological activity, leading to the identification of new lead compounds for further development. The use of this compound in HTS methodologies streamlines the drug discovery process and accelerates the identification of novel therapeutic candidates. researchgate.netmit.edu

Automated Solid-Phase Synthesis of Azide-Functionalized Libraries

The integration of this compound into automated solid-phase peptide synthesis (SPPS) workflows represents a significant advancement in the creation of azide-functionalized molecular libraries. nih.govresearchgate.net Automated SPPS, which standardizes deprotection, coupling, and washing steps into precise, repeatable cycles, offers reliability and minimal human error, making it ideal for high-throughput applications. americanpeptidesociety.orgnih.gov The Fmoc/t-Bu protecting-group strategy is commonly employed in these automated systems. beilstein-journals.orgnih.gov

The use of this compound in this context allows for the precise, site-specific introduction of an azide functional group onto a peptide or other small molecule library being synthesized on a solid support. The process typically involves standard Fmoc SPPS protocols where the this compound is coupled as if it were an amino acid building block. nih.gov The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine (B6355638) in DMF), allowing the peptide chain to be elongated further if required. nih.govcreativepegworks.com The terminal azide then serves as a versatile chemical handle for subsequent diversification.

This methodology is particularly powerful for generating libraries where a common core structure is modified with a variety of azide-reactive tags. The azide group is stable to the conditions of SPPS and can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. cpcscientific.com This enables the high-throughput synthesis of libraries of peptides, peptidomimetics, or other compounds conjugated to reporter molecules, imaging agents, or other functional moieties. nih.govresearchgate.net The efficiency and modularity of this approach allow for the rapid generation of diverse chemical libraries for applications in drug discovery and chemical biology. nih.gov

ParameterDescriptionRelevance to this compound
Synthesis Platform Automated Solid-Phase Peptide Synthesizer (e.g., microwave-assisted)Enables high-throughput and efficient incorporation of the azide linker into peptide sequences. nih.gov
Chemistry Standard Fmoc/t-Bu strategyThe Fmoc group on the linker is compatible with the most common automated SPPS chemistry. beilstein-journals.org
Coupling Standard activation reagents (e.g., HBTU, DIC/HOBt)The linker is coupled like a standard amino acid, allowing for seamless integration into existing protocols. nih.gov
Deprotection 20% Piperidine in DMFStandard conditions for Fmoc removal are used to deprotect the amine for chain elongation. nih.govcreativepegworks.com
Post-Synthesis Modification Click Chemistry (CuAAC, SPAAC)The incorporated azide allows for efficient and specific conjugation to alkyne-containing molecules. cpcscientific.com

Microfluidic Approaches for Bioconjugate Preparation

Microfluidic systems, or "lab-on-a-chip" technologies, are emerging as a powerful tool for the synthesis and preparation of bioconjugates, offering significant advantages over traditional batch methods. nih.govnih.gov These systems provide enhanced heat and mass transfer, leading to shorter reaction times, higher yields, and purer products, often under milder reaction conditions. nih.gov The ability to work with picoliter-scale reaction volumes drastically reduces the consumption of valuable reagents. lcsciences.com

For bioconjugate preparation involving this compound, a microfluidic approach would typically involve two stages. First, the azide-functionalized molecule (e.g., a peptide) is synthesized, potentially also on a microfluidic chip. rsc.org Subsequently, the "click" conjugation reaction is performed in a separate microfluidic reactor. acs.org For instance, a microfluidic device can be designed with channels where a stream containing the azide-modified peptide is mixed with a stream containing an alkyne-tagged molecule (e.g., a fluorescent dye or a drug). cnpem.br

This approach allows for precise control over reaction parameters such as stoichiometry and reaction time. mdpi.com The high surface-area-to-volume ratio in microchannels accelerates reactions, which is particularly beneficial for radiolabeling peptides where short-lived isotopes are used. nih.gov Studies have shown that microfluidic conjugation can increase yields significantly while requiring a fraction of the precursor materials compared to conventional methods. mdpi.com The integration of this compound into such workflows enables the efficient, on-chip preparation of highly pure bioconjugates for diagnostics and therapeutics. nih.govnih.govacs.org

FeatureAdvantage in MicrofluidicsImplication for this compound Chemistry
Reaction Volume Picoliter to nanoliter scaleDrastic reduction in the amount of azide-functionalized peptide and conjugation partner needed. lcsciences.com
Reaction Time Seconds to minutesRapid "click" conjugation, ideal for high-throughput screening or use with radiotracers. nih.gov
Yield & Purity Often higher than bulk synthesisMore efficient conjugation leads to cleaner product and simplifies downstream purification. nih.gov
Process Control Precise mixing and temperature controlOptimized conditions for the azide-alkyne cycloaddition reaction, minimizing side products. mdpi.com
Integration Potential for integrated synthesis and conjugationA single chip could perform peptide synthesis with the azide linker followed immediately by bioconjugation. rsc.org

Addressing Challenges in Scale-Up and Industrial Application of this compound Chemistry for Research Materials Production

The transition from laboratory-scale synthesis to the industrial production of research-grade materials like this compound presents several challenges. chempep.com While the synthesis of Fmoc-protected azido (B1232118) amino acids and PEG linkers is well-documented, scaling these processes requires careful optimization to maintain purity, consistency, and cost-effectiveness. nih.govcam.ac.uk

A primary challenge in the manufacturing of PEG linkers is managing their structural heterogeneity. chempep.com For this compound, which has a discrete and short PEG chain, the issue is less about polydispersity and more about ensuring the rigorous exclusion of process-related impurities. nih.gov Purification at an industrial scale can be complex and costly, often requiring advanced chromatographic techniques to achieve the high purity (>95%) demanded for research applications. nih.gov

Cost is another significant hurdle. The raw materials for producing functionalized PEGs, such as high-purity ethylene (B1197577) oxide and the Fmoc protecting group, contribute substantially to the final product cost. procurementresource.comprocurementresource.com The multi-step synthesis, which includes protection, activation, and purification stages, requires significant investment in equipment and quality control measures. biochempeg.com Batch-to-batch variability is a critical concern, as researchers rely on the consistent quality and reactivity of the linker for reproducible results in their experiments. chempep.com Therefore, robust analytical methods and stringent quality control protocols are essential for any industrial-scale production of this compound intended for the research market. biochempeg.com

ChallengeDescriptionMitigation Strategy
Purity & Purification Removal of starting materials and side-products at a large scale is difficult and expensive.Development of optimized, chromatography-free synthesis and workup procedures; stringent in-process controls. cam.ac.uknih.gov
Cost of Manufacturing High cost of specialized raw materials, multi-step synthesis, and purification drives up the final price.Process optimization to improve yields, reduce reagent excess, and streamline purification steps. chempep.comprocurementresource.com
Batch-to-Batch Consistency Ensuring every batch has the same purity, structure, and reactivity is critical for research applications.Implementation of a robust Quality Management System (QMS) with validated analytical methods (e.g., NMR, HPLC, MS). chempep.combiochempeg.com
Scalability of Reactions Laboratory procedures may not translate directly to large-scale reactors, affecting yield and impurity profiles.Thorough process development and engineering studies to optimize reaction conditions for large-scale equipment.

Q & A

Q. What are the key structural features of Fmoc-N-amido-PEG2-azide and their roles in peptide conjugation?

The compound comprises three functional components:

  • Fmoc (9-fluorenylmethoxycarbonyl) : A UV-sensitive protecting group that shields the amine during solid-phase peptide synthesis (SPPS) and is removed under mild basic conditions (e.g., 20% piperidine in DMF) .
  • PEG2 (polyethylene glycol spacer) : Enhances solubility, reduces steric hindrance, and improves biocompatibility for applications like drug delivery or bioconjugation .
  • Azide (-N₃) : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction for site-specific conjugation with alkynes (e.g., propargyl-modified peptides or nanoparticles) .

Methodological Insight : For peptide conjugation, first deprotect the Fmoc group, then perform CuAAC under inert conditions (CuSO₄/sodium ascorbate in DMF/H₂O) .

Q. How is this compound synthesized, and what analytical techniques validate its purity?

Synthesis :

Fmoc Protection : React the primary amine with Fmoc-Cl in a basic solvent (e.g., DCM with DIEA) .

PEG2 Spacer Incorporation : Use carbodiimide coupling (EDC/HOBt) to attach PEG2 via amide bonds .

Azide Functionalization : Introduce the azide group via Mitsunobu reaction or substitution with NaN₃ .

Q. Validation :

  • HPLC : Assess purity (>95% by reverse-phase chromatography) .
  • NMR : Confirm structural integrity (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
  • FT-IR : Identify azide stretches (~2100 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

Q. What solvent systems and purification methods are optimal for this compound?

  • Solubility : Dissolves in polar aprotic solvents (DMF, DMSO) but precipitates in water or ethers .
  • Purification :
    • Flash Chromatography : Use silica gel with gradient elution (DCM:MeOH 95:5 to 90:10) .
    • HPLC : C18 column with acetonitrile/water (+0.1% TFA) for desalting .
  • Storage : -20°C under argon to prevent azide degradation and Fmoc hydrolysis .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered environments?

Challenges : Steric hindrance from the Fmoc group and PEG spacer may reduce coupling yields during SPPS .

Q. Solutions :

  • Activation Reagents : Use HATU instead of HOBt/EDC for stronger activation .
  • Extended Reaction Times : Increase coupling duration (2–4 hours) with double coupling steps .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics under controlled heating (50°C, 20 W) .

Data Analysis : Monitor coupling efficiency via Kaiser test or HPLC tracking of Fmoc deprotection .

Q. How to resolve contradictions in CuAAC reaction yields when using this compound?

Observed Issues : Low cycloaddition yields may arise from:

  • Copper Catalyst Inefficiency : Optimize Cu(I) source (e.g., CuBr·P(OEt)₃ vs. CuSO₄/ascorbate) .
  • Azide Stability : Degradation occurs if stored improperly (validate via IR for intact -N₃) .
  • Solvent Compatibility : Avoid DMSO if using Cu(I), as it may oxidize the catalyst; use t-BuOH/H₂O mixtures .

Q. Troubleshooting Workflow :

Control Experiment : Test azide reactivity with a model alkyne (e.g., propargyl alcohol).

Catalyst Screening : Compare TBTA, BTTAA, or THPTA ligands for stabilizing Cu(I) .

Kinetic Analysis : Track reaction progress via LC-MS to identify side products (e.g., triazole isomers) .

Q. What strategies mitigate decomposition of this compound during long-term storage?

Decomposition Pathways :

  • Hydrolysis : Azide groups degrade in aqueous or acidic conditions .
  • Photooxidation : Fmoc absorbs UV light, leading to cleavage .

Q. Preventive Measures :

  • Lyophilization : Store as a lyophilized powder under argon .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Alternative Protecting Groups : For long-term projects, consider ivDde or Alloc groups, which are more stable than Fmoc .

Q. How does the PEG2 spacer influence pharmacokinetics in drug delivery systems?

Mechanistic Insights :

  • Hydrophilicity : PEG2 reduces nonspecific binding and prolongs circulation time in vivo .
  • Conformational Flexibility : Facilitates orientation adjustments for target binding .

Q. Experimental Design :

  • In Vivo Tracking : Label the compound with a near-infrared dye (e.g., Cy5) and monitor biodistribution via fluorescence imaging .
  • Comparative Studies : Synthesize analogs with PEG1 or PEG4 spacers to assess length-dependent effects on clearance rates .

Q. Can this compound be integrated into stimuli-responsive materials?

Advanced Applications :

  • pH-Responsive Hydrogels : Use the azide for crosslinking with alkyne-modified polymers; Fmoc removal triggers gel degradation .
  • Enzyme-Activated Prodrugs : Design substrates where proteolytic cleavage of Fmoc releases active drugs .

Q. Validation Methods :

  • Rheology : Measure hydrogel stiffness before/after Fmoc deprotection .
  • Mass Spectrometry : Confirm drug release profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.